3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde
Overview
Description
3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, characterized by the presence of a hydroxyl group and an aldehyde group on the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde typically involves the oxidation of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale oxidation reactors. The process is optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid.
Reduction: 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenol.
Substitution: Derivatives with substituted hydroxyl groups.
Scientific Research Applications
3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert specific effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid
- 2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenol
Uniqueness
3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclohexene ring. This dual functionality allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-hydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h6,9,12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXWXNOBQVVELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975511 | |
Record name | 3-Hydroxy-2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60078-92-4 | |
Record name | 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2,6,6-trimethyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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